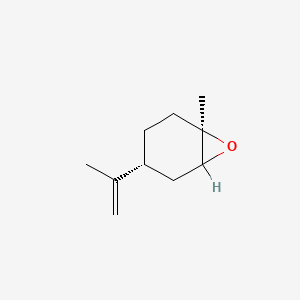

(+)-cis-Limonene 1,2-epoxide

概要

説明

(+)-cis-Limonene 1,2-epoxide is a chiral epoxide derived from limonene, a naturally occurring monoterpene found in the oils of citrus fruits

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (+)-cis-Limonene 1,2-epoxide can be achieved through several methods, with the Jacobsen epoxidation being one of the most prominent. This method involves the use of a chiral catalyst to achieve high enantioselectivity. The reaction typically employs a manganese-based catalyst and an oxidant such as sodium hypochlorite or hydrogen peroxide under mild conditions .

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of environmentally benign oxidants, such as tert-butyl hydroperoxide, is preferred to minimize waste and enhance safety .

化学反応の分析

Enzymatic Hydrolysis by Limonene-1,2-Epoxide Hydrolase (LEH)

Reaction:

Mechanism:

-

LEH from Rhodococcus erythropolis DCL14 employs a concerted acid/base-catalyzed mechanism :

-

The reaction proceeds via a one-step mechanism without covalent intermediates, favoring attack at the more substituted epoxide carbon (activation energy: 16.9 kcal/mol vs. 25.1 kcal/mol for less substituted) .

Stereochemical Outcome:

-

LEH exhibits enantioconvergence : racemic (±)-limonene-1,2-epoxide yields a single diastereomer, (1S,2S,4R)-diol, due to stereochemical inversion at C1 .

Substrate Specificity:

| Substrate | Relative Activity (%) |

|---|---|

| (+)-Limonene-1,2-epoxide | 100 |

| (−)-Limonene-1,2-epoxide | 27 |

| 1-Methylcyclohexene oxide | 47 |

| Cyclohexene oxide | 4.0 |

| Indene oxide | 57 |

| Data from |

Aminolysis with Primary Amines

Reaction Conditions:

-

Regioselectivity :

Example Products:

| Amine | Product Regiochemistry | Yield (%) |

|---|---|---|

| Methylamine | C2 attack | 85 |

| Aniline | C2 attack | 78 |

| Data from |

Hydrolysis in Acidic Conditions

Non-enzymatic hydrolysis yields limonene-1,2-diol with pH-dependent regioselectivity:

-

Acidic conditions : Preferential attack at C1 (tertiary carbon) .

-

Neutral/alkaline conditions : Slower reaction due to reduced protonation of epoxide oxygen .

Polymerization Reactions

Application: Synthesis of poly(limonene)carbonate via Al(III)-catalyzed coupling with CO₂ .

Reaction:

Key Features:

Isomerization to trans-Dihydrocarvone

Reaction Conditions:

-

Catalyst : Silica-supported tungstophosphoric acid (TPA/SiO₂).

Mechanism: Acid-catalyzed hydride shift and epoxide ring rearrangement .

Diastereoselective Diol Formation

Reaction with Molybdenum Catalysts:

科学的研究の応用

Pharmaceutical Applications

- Antitumoral Activity : Research indicates that (+)-cis-limonene 1,2-epoxide possesses significant antitumoral properties. It has been shown to inhibit cancer cell proliferation in vitro, making it a candidate for further development in cancer therapies .

- Antinociceptive Effects : The compound also demonstrates antinociceptive activity, which suggests potential use in pain management therapies. Studies have highlighted its effectiveness in reducing pain responses in animal models .

- Synthesis of Bioactive Compounds : The epoxide serves as a precursor for synthesizing various bioactive molecules through ring-opening reactions with nucleophiles. This property is particularly useful for creating enantiopure compounds that can be utilized in drug development .

Industrial Applications

- Building Block for Synthesis : this compound is utilized as a building block in the synthesis of pharmaceuticals and agrochemicals. Its ability to undergo further transformations allows for the creation of diverse chemical entities .

- Fragrance and Flavor Industry : The compound's pleasant citrus aroma makes it valuable in the formulation of perfumes and food additives. Its use enhances flavor profiles and olfactory characteristics in various products .

- Biocatalysis : Enzymatic processes involving limonene epoxide hydrolase (LEH) facilitate the hydrolysis of the epoxide to form vicinal diols, which are important in detoxification pathways and synthesis of signaling molecules . This biocatalytic approach is advantageous due to its selectivity and operational simplicity.

Research Case Studies

| Study | Findings | Application |

|---|---|---|

| Antitumoral Activity Study | Demonstrated inhibition of cancer cell growth in vitro | Potential cancer therapy development |

| Antinociceptive Study | Reduced pain responses in animal models | Pain management therapies |

| Biocatalytic Epoxidation Research | Achieved high yields and selectivity using oat flour peroxygenase | Industrial synthesis of chiral compounds |

作用機序

The mechanism of action of (+)-cis-Limonene 1,2-epoxide primarily involves the reactivity of its epoxide ring. The ring strain makes it highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations, including the formation of diols and other functionalized products .

類似化合物との比較

(+)-cis-Limonene 1,2-epoxide can be compared with other epoxides derived from limonene, such as:

(+)-trans-Limonene 1,2-epoxide: Differs in the stereochemistry of the epoxide ring, leading to different reactivity and applications.

Limonene diepoxides:

The uniqueness of this compound lies in its chiral nature and the specific reactivity of its epoxide ring, making it a valuable compound in asymmetric synthesis and other specialized applications.

生物活性

(+)-cis-Limonene 1,2-epoxide is a cyclic ether derived from limonene, a common terpene found in citrus fruits. This compound has garnered attention due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its enzymatic interactions, antimicrobial properties, and potential applications in pharmaceuticals and agriculture.

Chemical Structure and Properties

This compound has the molecular formula C₁₀H₁₆O and features a highly strained three-membered epoxide ring. Its reactivity is significant in various biochemical pathways, particularly in the metabolism of terpenes.

Enzymatic Activity

One of the key aspects of this compound is its interaction with specific enzymes, particularly limonene-1,2-epoxide hydrolase (LEH). This enzyme catalyzes the hydrolysis of epoxides to diols, playing a crucial role in the detoxification and metabolism of limonene derivatives.

Limonene-1,2-epoxide Hydrolase

LEH from Rhodococcus erythropolis has been studied extensively. The enzyme shows maximal activity at pH 7 and 50°C and does not require metal ions as cofactors. It exhibits a narrow substrate range, with this compound being its primary substrate.

Table 1: Substrate Specificity of Limonene-1,2-epoxide Hydrolase

| Substrate | Relative Activity (%) |

|---|---|

| This compound | 100 |

| (−)-Limonene 1,2-epoxide | 27 |

| 1-Methylcyclohexene oxide | 47 |

| Cyclohexene oxide | 4 |

| Indene oxide | 57 |

This table illustrates the enzyme's preference for the (+)-isomer over other substrates, highlighting its specificity in biotransformation processes .

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. In various studies, it has demonstrated efficacy against several bacterial strains and fungi. The compound's mechanism appears to involve disruption of microbial cell membranes and inhibition of metabolic processes.

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial activity of essential oils containing limonene derivatives, this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be notably lower than those for many conventional antibiotics .

Applications in Pharmaceuticals

The unique properties of this compound make it a valuable candidate for pharmaceutical applications. Its ability to act as a precursor for various chiral compounds allows for the synthesis of enantiopure products that are critical in drug development.

Synthesis Pathways

The epoxidation of limonene can yield both cis and trans isomers of limonene oxide with high diastereoselectivity. These products can further be transformed into valuable intermediates for pharmaceuticals through selective nucleophilic ring-opening reactions .

特性

IUPAC Name |

(1R,4R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-7(2)8-4-5-10(3)9(6-8)11-10/h8-9H,1,4-6H2,2-3H3/t8-,9?,10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCEFMUBVSUDRLG-RCAUJQPQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C(C1)O2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@@]2(C(C1)O2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。